molecular formula C8H7BrN2 B13338464 5-Bromo-6-methyl-4-azaindole

5-Bromo-6-methyl-4-azaindole

Cat. No.: B13338464
M. Wt: 211.06 g/mol
InChI Key: WJJHKBBLDYGDJI-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 6-methyl-1H-pyrrolo[3,2-b]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the bromination reaction to maximize yield and purity, possibly using continuous flow reactors to enhance reaction efficiency and control.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions like Suzuki, Heck, or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while a Suzuki coupling reaction would yield a biaryl derivative.

Scientific Research Applications

5-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It serves as a core structure in the development of kinase inhibitors and other therapeutic agents.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.

    Material Science: It can be used in the synthesis of organic semiconductors and other advanced materials.

    Chemical Synthesis: It acts as a versatile building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, it could inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The exact molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1H-pyrrolo[3,2-b]pyridine
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine
  • 7-Azaindole

Comparison

Compared to similar compounds, 5-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both a bromine atom and a methyl group, which can influence its reactivity and biological activity. The methyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability. The bromine atom provides a handle for further functionalization through substitution or coupling reactions, making it a versatile intermediate in chemical synthesis.

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

5-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C8H7BrN2/c1-5-4-7-6(2-3-10-7)11-8(5)9/h2-4,10H,1H3

InChI Key

WJJHKBBLDYGDJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN2)N=C1Br

Origin of Product

United States

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